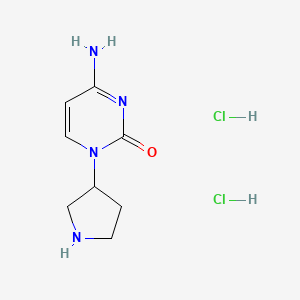

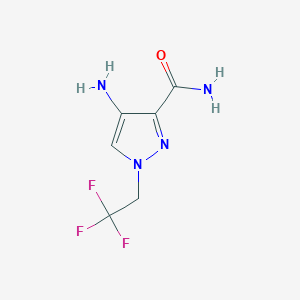

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, the general class of pyrazole carboxamides is represented, and their synthesis, structure, and biological activities are well-documented.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For instance, the synthesis of 4-(4-hydroxybenzylideneamino)-1-methyl-3-propyl-1H-pyrazole-5-carboxamide was achieved through the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with 4-hydroxybenzaldehyde . Similarly, other pyrazole derivatives were synthesized from reactions involving carboxamides and various aldehydes or ketones . These methods could potentially be adapted for the synthesis of 4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For example, the crystal structure of a related compound was determined by X-ray diffraction, revealing supramolecular interactions in the solid state .

Chemical Reactions Analysis

Pyrazole carboxamides can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, they can react with acetylacetone and arylidenemalononitriles to yield pyrazolopyrimidine derivatives . They can also form Schiff bases upon treatment with isatin and selected aldehydes . The functionalization reactions of pyrazole carboxylic acids with amines have been facilitated using TBTU as a catalyst . These reactions highlight the versatility of pyrazole derivatives in forming new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like trifluoromethyl groups can significantly alter these properties, potentially improving the pharmacokinetic profile of the compounds. The presence of amide and hydroxy groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility and crystalline structure . The antimicrobial activity of some N-substituted pyrazole carboxamides has been evaluated, demonstrating their potential as therapeutic agents .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide serves as a significant precursor in synthesizing various heterocyclic compounds. It has been utilized to create pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others, due to its reactivity and versatility. This molecule's unique reactivity offers mild reaction conditions for generating diverse cynomethylene dyes and heterocyclic compounds, enhancing the synthesis efficiency of pharmacologically relevant structures (Gomaa & Ali, 2020).

Antitumor Activity

Research into imidazole derivatives, closely related to pyrazole-based compounds, shows significant antitumor properties. These compounds, including 4-aminoimidazol-5(4)-carboxamide derivatives, have been explored for their potential in developing new anticancer drugs. They exhibit activity against a range of tumors, highlighting the importance of pyrazole derivatives in cancer research (Iradyan et al., 2009).

AMPK Activation

AICAr, an analog closely related to the pyrazole structure, has been widely studied for its role as an AMPK activator. It's crucial in understanding the AMPK-dependent and independent effects on metabolism, cancer, and exercise physiology. This research underscores the importance of pyrazole and its derivatives in investigating metabolic pathways and potential therapeutic applications (Visnjic et al., 2021).

Agricultural and Medical Products

Pyrazole derivatives have been employed in creating a wide array of agricultural and medical products. Their applications span from antimicrobial agents to plant growth regulators and cardiological drugs, demonstrating the broad utility of pyrazole-based compounds in various fields (Nazarov et al., 2021).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including compounds similar to the one , have been highlighted for their anti-inflammatory and antibacterial properties. Their structure-activity relationship provides insights into designing new agents with minimal side effects, furthering the development of therapeutic agents in medicinal chemistry (Kaur et al., 2015).

properties

IUPAC Name |

4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4O/c7-6(8,9)2-13-1-3(10)4(12-13)5(11)14/h1H,2,10H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACGURYDBCHUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2502046.png)

![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)